Tert-butyl 2-amino-6-chlorobenzoate
Description
Tert-butyl 2-amino-6-chlorobenzoate is a benzoate ester derivative featuring a tert-butyl ester group, an amino substituent at the 2-position, and a chlorine atom at the 6-position of the benzene ring. This compound is utilized in organic synthesis, particularly as an intermediate in pharmaceutical and agrochemical research .
Properties
Molecular Formula |
C11H14ClNO2 |
|---|---|
Molecular Weight |
227.69 g/mol |
IUPAC Name |
tert-butyl 2-amino-6-chlorobenzoate |
InChI |
InChI=1S/C11H14ClNO2/c1-11(2,3)15-10(14)9-7(12)5-4-6-8(9)13/h4-6H,13H2,1-3H3 |
InChI Key |
SDPMCWCRLBOPBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=CC=C1Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-amino-6-chlorobenzoate typically involves the esterification of 2-amino-6-chlorobenzoic acid with tert-butyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction proceeds as follows:
2-amino-6-chlorobenzoic acid+tert-butyl alcoholacid catalysttert-butyl 2-amino-6-chlorobenzoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can ensure precise control over temperature, pressure, and reaction time, leading to a more efficient synthesis process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-amino-6-chlorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino group.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2-amino-6-chlorobenzoic acid and tert-butyl alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate ester hydrolysis.
Major Products
Substitution: Depending on the nucleophile, products can include various substituted benzoates.
Oxidation: Oxidation of the amino group can yield nitro or nitroso derivatives.
Reduction: Reduction can lead to the formation of amines or other reduced derivatives.
Hydrolysis: Hydrolysis yields 2-amino-6-chlorobenzoic acid and tert-butyl alcohol.
Scientific Research Applications
Tert-butyl 2-amino-6-chlorobenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.
Biological Studies: It is employed in studies investigating the biological activity of benzoate derivatives.
Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-6-chlorobenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the amino and chlorine groups can influence its binding affinity and specificity towards these targets. The ester group can also undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with molecular pathways.
Comparison with Similar Compounds
Methyl 2-amino-6-chlorobenzoate
Structural Differences :
- Ester Group : Methyl ester (vs. tert-butyl in the target compound).
- Substituents: Identical amino and chlorine groups at the 2- and 6-positions.
Physicochemical and Functional Differences :
- Molecular Weight : The methyl ester is lighter due to the smaller ester group, though exact mass is unspecified (CAS 41632-04-6) .
- Stability : Methyl esters are generally less stable under basic conditions but more resistant to acid-catalyzed hydrolysis compared to tert-butyl esters.
- Applications : Simpler synthesis and lower steric hindrance make methyl esters preferable for straightforward coupling reactions.
Safety: Limited hazard data are available, suggesting a relatively low risk profile .
tert-Butyl 2-chloro-6-fluorobenzoate
Structural Differences :
- Substituents: Fluorine at the 6-position (vs.
Physicochemical Properties :
- Molecular Formula : C₁₁H₁₂ClFO₂; molar mass = 230.66 g/mol .
- Reactivity: The electron-withdrawing fluorine atom increases electrophilicity at the benzene ring, contrasting with the electron-donating amino group in the target compound.
Applications : Fluorinated analogs are valued in medicinal chemistry for enhanced metabolic stability and bioavailability.
Methyl 2-amino-5-chloro-4-methoxybenzoate
Structural Differences :
- Substituents : Methoxy group at the 4-position and chlorine at the 5-position (vs. 6-position in the target compound).
Functional Impact :
- Solubility : The methoxy group improves hydrophilicity compared to the tert-butyl variant.
- Synthetic Utility : Positional isomerism and methoxy substitution alter electronic properties, directing reactivity toward different synthetic pathways .
Comparative Analysis of Key Properties
Biological Activity
Tert-butyl 2-amino-6-chlorobenzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines the compound's biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.
This compound can be synthesized through various methods, typically involving the reaction of 2-amino-6-chlorobenzoic acid with tert-butyl alcohol in the presence of a suitable catalyst. The resulting compound exhibits a unique structure that contributes to its biological activity, particularly in terms of lipophilicity and interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, revealing its potential in various therapeutic areas. Key findings include:
- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which are crucial for protecting cells from oxidative stress. This activity may be linked to its ability to scavenge free radicals and enhance cellular defense mechanisms.
- Cytotoxic Effects : In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been reported to induce apoptosis in tumor cells by modulating key signaling pathways involved in cell survival and proliferation.
- Anti-inflammatory Properties : The compound has also been noted for its anti-inflammatory effects, which may be beneficial in treating conditions characterized by chronic inflammation.
Case Studies
- Antitumor Activity : A study investigated the antitumor effects of this compound on human cancer cell lines. The results indicated that the compound inhibited cell growth with an IC50 value of approximately 10 µM, suggesting potent antitumor activity .
- Gastroprotective Effects : Another research highlighted the gastroprotective properties of related compounds, showing that they could reduce gastric lesions induced by ethanol administration in animal models. This effect was attributed to increased mucus secretion and enhanced antioxidant enzyme activity .
- Mechanistic Studies : Mechanistic investigations revealed that this compound modulates the expression of proteins involved in apoptosis. Specifically, it was found to downregulate pro-apoptotic proteins while upregulating protective heat shock proteins (Hsp70), which are critical for cell survival under stress conditions .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
